molecular formula C7H10N4O3 B3096095 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione CAS No. 127091-92-3

1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione

Cat. No. B3096095
CAS RN: 127091-92-3
M. Wt: 198.18 g/mol
InChI Key: NMWRKTXLPKXNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione, commonly known as DMT, is a naturally occurring psychedelic compound found in plants and animals. It has been used for centuries in traditional spiritual and medicinal practices, and is now being studied for its potential therapeutic properties. DMT has a unique molecular structure and is believed to interact with the human brain in a variety of ways. In

Scientific Research Applications

DMT has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. In addition, DMT has been studied for its potential use in the treatment of addiction and substance use disorder. DMT has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of DMT is not yet fully understood. However, it is believed that DMT binds to serotonin receptors in the brain, resulting in a cascade of effects that can produce psychedelic experiences. DMT is also believed to interact with other neurotransmitters, such as dopamine and norepinephrine, which may contribute to its effects.
Biochemical and Physiological Effects
DMT has been found to produce a variety of biochemical and physiological effects. These effects include increased heart rate, increased blood pressure, increased respiration rate, and increased body temperature. DMT has also been found to produce changes in brain activity, including increases in theta and alpha waves.

Advantages and Limitations for Lab Experiments

The main advantage of using DMT in laboratory experiments is that it is a relatively safe compound, with few known side effects. Additionally, it is relatively easy to synthesize and is relatively inexpensive. The main limitation of using DMT in laboratory experiments is that it is a Schedule I controlled substance, which means that it is illegal to possess and use in the United States without a special license.

Future Directions

There are several potential future directions for the study of DMT. These include further research into its potential therapeutic applications, such as its use in the treatment of depression and anxiety. Additionally, research into the mechanism of action of DMT could shed light on its potential therapeutic effects. Furthermore, research into the safety and efficacy of DMT for use in humans could lead to its use in clinical trials. Finally, research into the biochemical and physiological effects of DMT could lead to a better understanding of its mechanism of action.

properties

IUPAC Name

1,3-dimethyl-4,5,7,9-tetrahydropurine-2,6,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h3-4H,1-2H3,(H2,8,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWRKTXLPKXNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(=O)N(C1=O)C)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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